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Compound of Interest

Compound Name: 2-(4-Fluorobenzyl)cyclohexanone

Cat. No.: B2886940

Technical Guide: 2-(4-
Fluorobenzyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide for 2-(4-Fluorobenzyl)cyclohexanone is a
theoretical compilation based on established chemical principles and data available for
analogous compounds. As of the latest literature search, a specific CAS number and dedicated
experimental data for this exact molecule are not readily available in public databases.
Therefore, the information presented herein, including protocols and properties, should be
considered predictive and serve as a foundation for further experimental investigation.

Introduction

2-(4-Fluorobenzyl)cyclohexanone is a substituted cyclic ketone of interest in medicinal
chemistry and drug discovery. Its structure, featuring a cyclohexanone core and a fluorinated
benzyl moiety, suggests potential for biological activity. The presence of the fluorine atom can
significantly influence pharmacokinetic and pharmacodynamic properties, such as metabolic
stability and binding affinity to biological targets. This document provides a theoretical
framework for the synthesis, characterization, and potential properties of 2-(4-
Fluorobenzyl)cyclohexanone.

Chemical Structure and Properties
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The proposed structure of 2-(4-Fluorobenzyl)cyclohexanone consists of a cyclohexanone
ring substituted at the alpha-position with a 4-fluorobenzyl group.

Table 1: Predicted Physicochemical Properties

Property Predicted Value

Molecular Formula Ci3HisFO

Molecular Weight 206.26 g/mol

Appearance Colorless to pale yellow oil (predicted)
Boiling Point Not available

Melting Point Not available

Solubilit Soluble in organic solvents (e.g., DCM, EtOAc,
olubili
Y THF); Insoluble in water (predicted)

Proposed Synthesis: a-Alkylation of Cyclohexanone

A common and effective method for the synthesis of 2-substituted cyclohexanones is the
alkylation of a cyclohexanone enolate with an appropriate alkyl halide. The proposed synthesis
of 2-(4-Fluorobenzyl)cyclohexanone would involve the reaction of a cyclohexanone enolate
with 4-fluorobenzyl bromide.

Experimental Protocol: Synthesis via Enolate Alkylation

Materials:

Cyclohexanone

Lithium diisopropylamide (LDA) solution in THF

4-Fluorobenzyl bromide

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH4Cl) solution
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» Diethyl ether or Ethyl acetate

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)
« Silica gel for column chromatography

Procedure:

Enolate Formation: To a solution of diisopropylamine in anhydrous THF cooled to -78 °C
under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise to generate
LDA in situ. After stirring for 30 minutes, add a solution of cyclohexanone in anhydrous THF
dropwise to the LDA solution at -78 °C. Allow the mixture to stir for 1-2 hours to ensure
complete formation of the lithium enolate.

Alkylation: To the enolate solution at -78 °C, add a solution of 4-fluorobenzyl bromide in
anhydrous THF dropwise. The reaction mixture is then allowed to slowly warm to room
temperature and stirred overnight.

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of
ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl
ether or ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium
sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product
can be purified by flash column chromatography on silica gel using a suitable eluent system
(e.g., a gradient of hexane and ethyl acetate) to yield pure 2-(4-
Fluorobenzyl)cyclohexanone.

Alternative Method: Stork Enamine Synthesis

An alternative approach involves the Stork enamine synthesis, which can offer milder reaction
conditions and improved regioselectivity.

Procedure Outline;

o Enamine Formation: React cyclohexanone with a secondary amine (e.g., pyrrolidine) in the
presence of an acid catalyst with azeotropic removal of water to form the corresponding
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enamine.

o Alkylation: Treat the purified enamine with 4-fluorobenzyl bromide. This SN2 reaction results
in the formation of an iminium salt.

e Hydrolysis: Hydrolyze the iminium salt with aqueous acid to yield the desired 2-(4-
Fluorobenzyl)cyclohexanone.

Proposed Analytical Characterization

The structure of the synthesized 2-(4-Fluorobenzyl)cyclohexanone would be confirmed using
standard analytical techniques.

Table 2: Expected Spectroscopic Data

Technique Expected Observations

Signals corresponding to the protons of the
cyclohexanone ring, the benzylic methylene

1H NMR protons, and the aromatic protons of the 4-
fluorophenyl group. The benzylic protons would

likely appear as a multiplet.

A signal for the carbonyl carbon (~210 ppm),

signals for the carbons of the cyclohexanone
13C NMR ring, a signal for the benzylic carbon, and

signals for the aromatic carbons, including

characteristic C-F coupling.

A strong absorption band for the carbonyl (C=0)
IR stretch around 1710 cm~1. Bands corresponding
to C-H and C-F stretching.

A molecular ion peak corresponding to the
Mass Spec. ]
molecular weight of the compound.

Potential Applications in Research and Drug
Development
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Substituted cyclohexanones are versatile scaffolds in medicinal chemistry. The introduction of a
4-fluorobenzyl group can modulate the lipophilicity and metabolic stability of the molecule. This
compound could serve as a key intermediate for the synthesis of more complex molecules with
potential therapeutic applications, including but not limited to anti-inflammatory, anti-cancer, or
anti-microbial agents.

Visualizations
Proposed Synthetic Workflow

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-(4-Fluorobenzyl)cyclohexanone.

 To cite this document: BenchChem. [2-(4-Fluorobenzyl)cyclohexanone CAS number and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2886940#2-4-fluorobenzyl-cyclohexanone-cas-
number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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